molecular formula C11H17Cl2FN2O B8219886 3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B8219886
M. Wt: 283.17 g/mol
InChI Key: QQKNBOGGQKEVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a pyridine ring, making it a versatile molecule for various applications. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The piperidine moiety can be introduced through nucleophilic substitution reactions, where piperidine is reacted with suitable leaving groups on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to its combination of a fluorinated pyridine ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination enhances its versatility and makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.2ClH/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9;;/h1-2,5,9,13H,3-4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKNBOGGQKEVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.